4-Amino-3,3-difluorobutanoic acid

説明

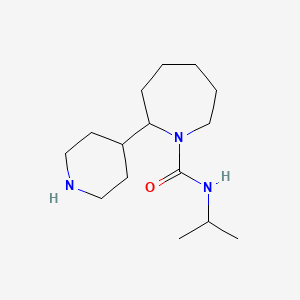

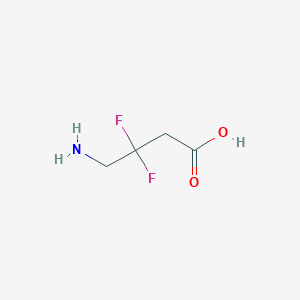

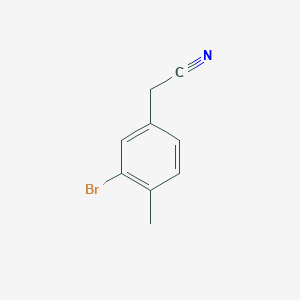

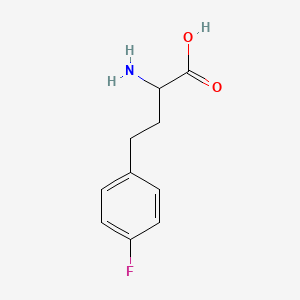

“4-Amino-3,3-difluorobutanoic acid” is a compound with the CAS Number: 1258651-00-1 . It has a molecular weight of 139.1 and its IUPAC name is 4-amino-3,3-difluorobutanoic acid . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Amino-3,3-difluorobutanoic acid” is 1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9) . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Amino-3,3-difluorobutanoic acid” is a powder that is stored at a temperature of 4°C . Its molecular weight is 139.1 .

科学的研究の応用

Pharmacology: Drug Development

4-Amino-3,3-difluorobutanoic acid: is utilized in pharmacological research for the development of new drugs. Its unique structure, featuring two fluorine atoms, makes it a valuable building block for creating compounds with enhanced metabolic stability and bioavailability . The incorporation of fluorine can also influence the drug’s interaction with biological targets, potentially leading to improved efficacy and selectivity.

Material Science: Polymer Synthesis

In material science, this compound serves as a monomer for synthesizing advanced polymers. The difluorinated moiety can impart polymers with desirable properties such as resistance to solvents, thermal stability, and mechanical strength . These polymers find applications in various high-performance materials, including coatings, films, and engineering plastics.

Chemical Synthesis: Chiral Building Blocks

4-Amino-3,3-difluorobutanoic acid: is a chiral compound that can be used as a building block in asymmetric synthesis . Its chiral center allows for the creation of complex molecules with defined stereochemistry, which is crucial in the synthesis of many pharmaceuticals and agrochemicals.

Biochemistry: Enzyme Inhibition Studies

The compound’s structural similarity to natural amino acids enables its use in biochemistry for enzyme inhibition studies . By incorporating fluorine atoms, researchers can investigate the role of hydrogen bonding and electrostatic interactions in enzyme-substrate complexes, aiding in the design of more effective enzyme inhibitors.

Industrial Applications: Fluorinated Intermediates

In industrial chemistry, 4-Amino-3,3-difluorobutanoic acid is used to produce fluorinated intermediates for various chemical processes . These intermediates are essential for manufacturing products that require the unique reactivity of fluorine, such as refrigerants, agrochemicals, and surface treatment agents.

Environmental Applications: Fluorinated Surfactants

This compound is also explored for creating fluorinated surfactants, which are compounds that can lower the surface tension of liquids . Such surfactants are used in applications ranging from firefighting foams to oil spill remediation, where their ability to form stable foams or emulsions is critical.

Safety and Hazards

作用機序

Mode of Action

The mode of action of 4-Amino-3,3-difluorobutanoic acid is not well understood at this time. Given its structural similarity to other amino acids, it may interact with enzymes or receptors that recognize these molecules. The presence of the difluorobutanoic acid moiety could confer unique interactions .

Biochemical Pathways

It’s possible that this compound could interfere with the metabolism or synthesis of other amino acids or proteins, given its structural similarity to these molecules .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are therefore unknown .

特性

IUPAC Name |

4-amino-3,3-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKXOWURHJBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1524044.png)

![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)